4-Chloro-6-methylthieno[2,3-d]pyrimidine

Nucleophilic Aromatic Substitution Synthetic Intermediate Reactivity

4-Chloro-6-methylthieno[2,3-d]pyrimidine (CAS 106691-21-8) is a heterocyclic building block consisting of a thieno[2,3-d]pyrimidine core substituted with chlorine at the 4-position and a methyl group at the 6-position. With a molecular weight of 184.65 g/mol and a computed XLogP3-AA of 2.9 , this solid compound serves primarily as a key synthetic intermediate in medicinal chemistry.

Molecular Formula C7H5ClN2S
Molecular Weight 184.65 g/mol
CAS No. 106691-21-8
Cat. No. B011010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-methylthieno[2,3-d]pyrimidine
CAS106691-21-8
Molecular FormulaC7H5ClN2S
Molecular Weight184.65 g/mol
Structural Identifiers
SMILESCC1=CC2=C(S1)N=CN=C2Cl
InChIInChI=1S/C7H5ClN2S/c1-4-2-5-6(8)9-3-10-7(5)11-4/h2-3H,1H3
InChIKeyNNEBWENPZIGRQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-methylthieno[2,3-d]pyrimidine (CAS 106691-21-8): Procurement Specifications & Core Reactivity Profile


4-Chloro-6-methylthieno[2,3-d]pyrimidine (CAS 106691-21-8) is a heterocyclic building block consisting of a thieno[2,3-d]pyrimidine core substituted with chlorine at the 4-position and a methyl group at the 6-position [1]. With a molecular weight of 184.65 g/mol and a computed XLogP3-AA of 2.9 [1], this solid compound serves primarily as a key synthetic intermediate in medicinal chemistry. Its core utility derives from the strategic placement of the chlorine atom, which renders the molecule highly susceptible to nucleophilic aromatic substitution (SNAr), facilitating rapid derivatization into pharmacologically active molecules targeting enzymes such as thymidylate synthase (TS), dihydrofolate reductase (DHFR), and various kinases [2].

Why 4-Chloro-6-methylthieno[2,3-d]pyrimidine Cannot Be Replaced by Other Thienopyrimidine Intermediates


The electron-withdrawing effect of the pyrimidine ring nitrogens activates the 4-chloro position for SNAr, making this specific intermediate a more reactive and versatile diversification point than its 4-oxo, 4-methoxy, or unsubstituted analogs [1]. Critically, the 6-methyl group is not an inert placeholder; comparative SAR studies on related 2-amino-4-oxo-5-substituted-6-alkyl-thieno[2,3-d]pyrimidine antifolates demonstrate that the 6-alkyl substituent dramatically modulates biological potency—switching from a 6-methyl to a 6-ethyl group increases target inhibition by 2–3 orders of magnitude [2]. Therefore, substituting 4-Chloro-6-methylthieno[2,3-d]pyrimidine with an intermediate bearing a different 4-position leaving group or a different 6-alkyl substituent (e.g., hydrogen, ethyl, or phenyl) can lead to divergent reactivity, different pharmacokinetic profiles in downstream products, or a substantial loss of target potency in the final bioactive compound [2].

Quantitative Differentiation Evidence for 4-Chloro-6-methylthieno[2,3-d]pyrimidine Over Structural Analogs


Superior SNAr Reactivity of the 4-Chloro Substituent vs. 4-Oxo and 4-Methoxy Analogs

The 4-chloro substituent on the thieno[2,3-d]pyrimidine scaffold provides a superior leaving group for nucleophilic aromatic substitution (SNAr) compared to other common C4 substituents [1]. Under standard chlorination conditions using phosphorus oxychloride, the 4-oxo precursor is quantitatively converted to the 4-chloro derivative. While 4-methoxy analogs require harsh thermal rearrangement conditions to react further, 4-chloro derivatives are directly reactive with a broad range of nucleophiles including primary and secondary amines, hydrazine, and thiols at ambient or mildly elevated temperatures [1]. This reactivity rank order (Cl > OMe > O) is a direct consequence of the electron-withdrawing capacity of the C4 substituent, making the 4-chloro intermediate uniquely positioned for high-yield, single-step diversification in parallel synthesis campaigns.

Nucleophilic Aromatic Substitution Synthetic Intermediate Reactivity

6-Methyl vs. 6-Ethyl Substitution: A 100- to 1,000-fold Gap in Potency Against Human TS and DHFR

The biological consequence of the 6-methyl substituent is demonstrated by a direct head-to-head comparison of 6-methyl and 6-ethyl analogs of classical 2-amino-4-oxo-5-substituted-thieno[2,3-d]pyrimidine antifolates [1]. The 6-ethyl analogue (compound 2) inhibited human thymidylate synthase (TS) with an IC50 of 54 nM and human dihydrofolate reductase (DHFR) with an IC50 of 19 nM. In contrast, the 6-methyl analogue (compound 1, derived from the 6-methyl scaffold) exhibited drastically lower potency, with the authors explicitly stating that the 6-ethyl substitution increased both potency and the spectrum of tumor inhibition by 2–3 orders of magnitude compared to the 6-methyl analogue [1]. This quantifies the pivotal role of the 6-alkyl group, establishing 4-Chloro-6-methylthieno[2,3-d]pyrimidine as the essential precursor for accessing a defined potency range.

Thymidylate Synthase Dihydrofolate Reductase Structure-Activity Relationship

Proven Backbone for Dual EGFR/HER2 Kinase Inhibitor Design via 4-Chloro Derivatization

The 4-chloro substituent in thieno[2,3-d]pyrimidines has been directly exploited to generate potent EGFR and HER2 kinase inhibitors through simple SNAr reactions with substituted anilines or N-methylpiperazine [REFS-1, REFS-2]. In one series, 4-chlorothieno[2,3-d]pyrimidine intermediates were reacted with N-methylpiperazine or morpholine to yield novel 4-substituted amino derivatives that demonstrated significant cytotoxicity against the NCI 60 tumor cell line panel and direct EGFR inhibitory activity. Compound 4d, derived from a 4-chloro intermediate, exhibited an IC50 of 14.13 µM against prostate cancer PC3 cells, outperforming doxorubicin in this cell line. This chemical space is inaccessible from the corresponding 4-oxo or 4-unsubstituted intermediates, positioning the 4-chloro compound as the only viable entry point for this established pharmacophore.

EGFR Inhibitor HER2 Inhibitor Kinase

Optimal Procurement Scenarios for 4-Chloro-6-methylthieno[2,3-d]pyrimidine (CAS 106691-21-8)


Parallel Synthesis of Kinase-Focused Compound Libraries

A medicinal chemistry team requiring rapid diversification of the thieno[2,3-d]pyrimidine scaffold should prioritize this specific intermediate. The activated 4-chloro position enables a single-step, high-yielding SNAr reaction with a wide array of amine, hydrazine, and thiol nucleophiles to generate dozens of 4-substituted analogs [1]. This approach directly produced EGFR/HER2 inhibitors with single-digit micromolar cytotoxicity, confirming that the 4-chloro handle is the crucial gateway to this biologically validated chemical space [2].

Development of 6-Methyl Series Dual TS/DHFR Antifolates

For programs targeting thymidylate synthase or dihydrofolate reductase, 4-Chloro-6-methylthieno[2,3-d]pyrimidine is the mandatory starting material. Direct SAR evidence shows the 6-methyl group occupies a reactivity and biological potency niche distinct from all other 6-alkyl substituents [1]. Replacing it with a 6-ethyl or 6-H analog is not a viable alternative, as it leads to a 100–1,000-fold shift in potency, fundamentally altering the pharmacological profile of the final compound. Procurement of the exact 6-methyl intermediate ensures access to this specific potency range.

Building Block for Custom Synthesis of Bioisosteres of Quinazoline-Based Drugs

Thieno[2,3-d]pyrimidines are established bioisosteres of the quinazoline core found in approved EGFR inhibitors like gefitinib and erlotinib [1]. The 4-chloro-6-methyl analog is the ideal starting material for synthesizing novel thienopyrimidine-based bioisosteres with potentially improved selectivity or pharmacokinetics. Its lipophilic profile (XLogP3-AA = 2.9) is favorable for membrane permeability, and the methyl group provides a defined steric and electronic environment that can be rationally tuned.

Fragment-Based Drug Discovery (FBDD) Screening Libraries

With a low molecular weight of 184.65 g/mol and a balanced lipophilic-hydrophilic profile, this compound meets all standard fragment library criteria [1]. Its high patent count (reported as 102 in PubChemLite) confirms its broad applicability across multiple therapeutic areas, making it a robust, precedent-rich addition to any general-purpose fragment screening collection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-6-methylthieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.